4-{[2-Cyano-2-(2-thienyl)vinyl]amino}benzenecarboxylic acid
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Overview
Description
4-{[2-Cyano-2-(2-thienyl)vinyl]amino}benzenecarboxylic acid is an organic compound with the molecular formula C14H10N2O2S This compound is characterized by the presence of a cyano group, a thienyl group, and a benzenecarboxylic acid moiety
Scientific Research Applications
4-{[2-Cyano-2-(2-thienyl)vinyl]amino}benzenecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductive polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-Cyano-2-(2-thienyl)vinyl]amino}benzenecarboxylic acid typically involves a multi-step process. One common method includes the reaction of 2-thiophenecarboxaldehyde with malononitrile to form 2-cyano-2-(2-thienyl)vinylidenemalononitrile. This intermediate is then reacted with 4-aminobenzoic acid under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[2-Cyano-2-(2-thienyl)vinyl]amino}benzenecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the thienyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, reduction may produce amines, and substitution reactions may result in various substituted derivatives .
Mechanism of Action
The mechanism of action of 4-{[2-Cyano-2-(2-thienyl)vinyl]amino}benzenecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-{[2-Cyano-2-(2-furyl)vinyl]amino}benzenecarboxylic acid
- 4-{[2-Cyano-2-(2-pyridyl)vinyl]amino}benzenecarboxylic acid
- 4-{[2-Cyano-2-(2-phenyl)vinyl]amino}benzenecarboxylic acid
Uniqueness
Compared to similar compounds, 4-{[2-Cyano-2-(2-thienyl)vinyl]amino}benzenecarboxylic acid is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
4-[[(Z)-2-cyano-2-thiophen-2-ylethenyl]amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c15-8-11(13-2-1-7-19-13)9-16-12-5-3-10(4-6-12)14(17)18/h1-7,9,16H,(H,17,18)/b11-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAUISOUJUFPIO-LUAWRHEFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=CNC2=CC=C(C=C2)C(=O)O)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C(=C\NC2=CC=C(C=C2)C(=O)O)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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